Cas no 2171952-91-1 (6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine)

6-{(3-Methylfuran-2-yl)methylsulfanyl}pyridin-2-amine is a heterocyclic compound featuring a pyridine core functionalized with an amine group at the 2-position and a (3-methylfuran-2-yl)methylsulfanyl substituent at the 6-position. This structure confers potential utility in medicinal chemistry and organic synthesis, particularly as a building block for pharmacologically active molecules. The furan and pyridine moieties offer opportunities for further derivatization, while the thioether linkage enhances stability and reactivity. Its well-defined molecular architecture makes it suitable for applications in ligand design and catalyst development. The compound's purity and structural specificity ensure reproducibility in research settings, supporting its use in exploratory studies and targeted synthesis.
6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine structure
2171952-91-1 structure
Product Name:6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine
CAS No:2171952-91-1
MF:C11H12N2OS
MW:220.290781021118
CID:5949376
PubChem ID:165494565
Update Time:2025-06-11

6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine
    • 6-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-2-amine
    • EN300-1290366
    • 2171952-91-1
    • Inchi: 1S/C11H12N2OS/c1-8-5-6-14-9(8)7-15-11-4-2-3-10(12)13-11/h2-6H,7H2,1H3,(H2,12,13)
    • InChI Key: HMTOHCJPOYRGJF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(N)N=1)CC1=C(C)C=CO1

Computed Properties

  • Exact Mass: 220.06703418g/mol
  • Monoisotopic Mass: 220.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 77.4Ų

6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine Pricemore >>

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Additional information on 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine

Professional Introduction to Compound with CAS No. 2171952-91-1 and Product Name: 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine

Compound with the CAS number 2171952-91-1 and the product name 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a pyridine core, which is a well-established scaffold in the design of bioactive molecules, combined with a furan moiety and a sulfur-containing substituent. These elements contribute to the compound's distinct chemical properties and biological activities, making it a subject of intense research interest.

The 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine moiety is particularly noteworthy for its ability to interact with biological targets in novel ways. The presence of the 3-methylfuran group introduces a degree of lipophilicity, which can enhance membrane permeability and facilitate cellular uptake. This feature is crucial for designing drugs that require efficient delivery to target tissues. Additionally, the sulfur atom in the methylsulfanyl group contributes to hydrogen bonding capabilities, which can improve binding affinity to biological receptors. These structural attributes make the compound an attractive candidate for further exploration in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have shown that 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine exhibits promising interactions with various enzymes and receptors involved in critical biological pathways. For instance, preliminary data suggest that it may inhibit enzymes associated with inflammation and oxidative stress, which are key factors in numerous diseases. These findings align with current trends in medicinal chemistry aimed at developing therapeutics that modulate such pathways.

The pyridine ring is a cornerstone of many pharmacologically active compounds due to its ability to form hydrogen bonds and its stability under physiological conditions. In 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine, the pyridine core is further functionalized with an amine group at the 2-position, which can serve as a site for further derivatization. This flexibility allows chemists to modify the compound's properties while retaining its core bioactivity. Such modifications are essential for optimizing drug candidates for specific therapeutic applications.

In vitro studies have begun to unravel the potential therapeutic applications of this compound. Initial experiments indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Furthermore, its interaction with metal ions suggests potential applications in treating metalloproteinase-related disorders. These findings are particularly exciting given the growing recognition of metalloproteinases as therapeutic targets in conditions such as cancer and neurodegenerative diseases.

The synthesis of 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the intricate molecular framework efficiently. These advances are crucial for moving from laboratory-scale synthesis to larger-scale production, which is necessary for preclinical and clinical studies.

The integration of machine learning and artificial intelligence into drug discovery has significantly accelerated the process of identifying promising candidates like 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine. Predictive models can now rapidly screen vast libraries of compounds for potential bioactivity, reducing the time and resources required for traditional screening methods. This approach has already led to several breakthroughs in identifying novel therapeutic agents, and it holds great promise for future discoveries.

Future research directions for 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-amine include exploring its pharmacokinetic properties and conducting more comprehensive toxicity studies. Understanding how the compound is metabolized and eliminated by the body is essential for determining its safety profile before moving into clinical trials. Additionally, investigating its mechanism of action will provide deeper insights into how it interacts with biological targets and why it exhibits specific activities.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique structural features make it a valuable tool for research purposes, such as developing new probes for studying biological pathways or designing inhibitors for experimental purposes. The versatility of 6-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-2-am ine underscores its importance as a building block for future drug discovery efforts.

In conclusion, 6-{(3-methylfuran - 2 - yl) methylsulfanyl } py ridin - 2 - am ine, represented by CAS number 217195 2 - 91 - 1, represents a significant contribution to pharmaceutical chemistry. Its unique structure, combined with promising biological activities, makes it a compelling candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases and improving human health.

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